molecular formula C16H18ClN5O3 B2408999 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 671765-79-0

7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2408999
CAS No.: 671765-79-0
M. Wt: 363.8
InChI Key: RBSOAIJTLOABOD-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxypropylamino group, and a methyl group attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O3/c1-21-13-12(14(24)20-16(21)25)22(15(19-13)18-7-4-8-23)9-10-5-2-3-6-11(10)17/h2-3,5-6,23H,4,7-9H2,1H3,(H,18,19)(H,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSOAIJTLOABOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the purine core.

    Attachment of the Hydroxypropylamino Group: This step involves the reaction of the purine derivative with a hydroxypropylamine under controlled conditions to ensure selective attachment.

    Methylation: The final step involves the methylation of the purine core using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Conversion of the chlorobenzyl group to a benzyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that purine derivatives can inhibit cancer cell proliferation. The compound has been tested against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)5.4
HT29 (Colon)4.8
A549 (Lung)6.1

These results suggest that the compound effectively disrupts cellular processes critical for cancer growth.

Antiviral Activity

The compound has shown promise in inhibiting viral replication, particularly against influenza virus. In studies, it demonstrated significant reductions in viral titers:

Concentration (µM)Viral Titer Reduction (%)
125
560
1085

This highlights its potential as an antiviral agent.

Enzyme Inhibition

The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation in rapidly dividing cells, making it a candidate for anticancer therapies.

Synthetic Applications

The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

Industrial Applications

In addition to its research applications, this compound can be utilized in the pharmaceutical industry for developing new drugs targeting cancer and viral infections.

Case Study 1: Anticancer Efficacy

A study involving a series of purine derivatives showed that modifications at the N8 position significantly enhanced cytotoxicity against cancer cells. The results indicated that the specific substitutions in this compound could similarly enhance its anticancer activity.

Case Study 2: Antiviral Activity

In vitro studies have demonstrated that the compound effectively inhibits viral replication mechanisms, making it a candidate for further development into antiviral therapies.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 7-(2-fluorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 7-(2-bromobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The presence of the chlorobenzyl group in 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different substituents.

Biological Activity

The compound 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article aims to summarize the available research findings regarding its biological activity, including antiproliferative effects, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C17H20ClN5O3
  • SMILES Notation: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCO)CC3=CC=C(C=C3)Cl

Antiproliferative Effects

Research has indicated that purine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on similar compounds have shown promising results:

  • In Vitro Studies: A series of purine derivatives were tested for their cytotoxic effects on cancer cell lines such as SW480, SW620, and PC3. The most effective compounds demonstrated moderate to high growth inhibition at concentrations around 10 µM .
  • Mechanism of Action: The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in nucleotide metabolism or DNA synthesis. For example, thymidine phosphorylase (TP), an enzyme associated with angiogenesis, has been targeted by several purine derivatives, leading to decreased tumor growth .

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes:

  • Thymidine Phosphorylase Inhibition: Similar purine derivatives have been identified as potent inhibitors of TP. This inhibition not only affects tumor growth but also impacts angiogenesis by reducing the availability of thymidine for DNA synthesis .

Study 1: Antiproliferative Activity Against Cancer Cell Lines

In a comparative study, several purine derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with structural similarities to 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
Compound ASW4805.0
Compound BSW6204.5
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dionePC3TBD

Study 2: Enzyme Interaction Analysis

Docking studies have been conducted to evaluate the binding affinity of this compound to TP. The results suggest that it binds effectively to the active site of the enzyme, potentially leading to significant inhibition:

ParameterValue
Binding Energy (kcal/mol)-8.5
Inhibition Constant (Ki)0.25 µM

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, N-H stretching at ~3300 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. For example, peaks corresponding to m/z values of key fragments (e.g., chlorobenzyl or hydroxypropyl moieties) should align with theoretical calculations . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substitution patterns, such as the 2-chlorobenzyl group and hydroxypropylamino linkage. Ensure solvent compatibility (e.g., DMSO-d₆ for solubility) and reference internal standards for calibration .

Q. How can researchers optimize the synthetic route for this compound to improve yield?

  • Methodological Answer : Employ design of experiments (DoE) principles to evaluate critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, a factorial design can identify interactions between variables like reaction time (12–24 hours) and reagent stoichiometry (1.2–2.0 equivalents). Evidence from similar purine-dione syntheses suggests that polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 8-position . Monitor intermediates via thin-layer chromatography (TLC) and optimize purification steps (e.g., column chromatography with gradient elution) to isolate the target compound from byproducts like unreacted chlorobenzyl precursors .

Q. What solvent systems are suitable for studying the compound’s solubility and stability?

  • Methodological Answer : Conduct solubility screens using a range of solvents (e.g., DMSO, methanol, acetonitrile) and assess stability via accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) conditions. UV-Vis spectroscopy can track absorbance changes at λ_max (~270–290 nm for purine-diones) to quantify degradation kinetics. For aqueous solubility, use phosphate-buffered saline (PBS) with surfactants (e.g., Tween-80) to mimic physiological conditions .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) calculations to model transition states and activation energies for reactions at the 8-amino or 2-chlorobenzyl positions. For example, compare the electrophilicity of the 8-position when substituted with hydroxypropylamine versus other groups. Tools like Gaussian or ORCA can simulate reaction pathways, while molecular docking may predict interactions with biological targets (e.g., adenosine receptors) . Validate predictions with experimental kinetic studies using stopped-flow techniques or in-situ NMR monitoring .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Implement cross-assay validation by testing the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability). For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects. Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic stability in cell lysates versus purified enzyme systems . Statistical tools like Bland-Altman plots or hierarchical clustering can identify systematic biases between assays .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzymatic systems?

  • Methodological Answer : Use enzyme kinetics (e.g., Michaelis-Menten analysis) to determine inhibition constants (Kᵢ) and mode of action (competitive/non-competitive). For example, vary substrate concentrations in the presence of fixed inhibitor concentrations and fit data to Lineweaver-Burk plots. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity and thermodynamics . Pair with mutagenesis studies (e.g., alanine scanning of active-site residues) to identify critical interactions .

Q. What advanced separation techniques improve resolution of stereoisomers or regioisomers during synthesis?

  • Methodological Answer : Employ chiral chromatography (e.g., Chiralpak AD-H column) with hexane:isopropanol gradients to resolve enantiomers. For regioisomers, use ultra-performance liquid chromatography (UPLC) with sub-2µm particles and tandem mass spectrometry (MS/MS) to distinguish positional isomers (e.g., 7- vs. 8-substituted purines). Evidence from related compounds shows that mobile-phase additives (e.g., 0.1% formic acid) enhance peak symmetry .

Methodological Considerations for Data Interpretation

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including critical quality attribute (CQA) monitoring (e.g., purity ≥95%, residual solvent levels). Use multivariate analysis (e.g., PCA or PLS regression) to correlate raw material attributes (e.g., chlorobenzyl chloride purity) with final product quality. Establish acceptance criteria for intermediates (e.g., HPLC area% of key byproducts ≤2%) .

Q. What statistical approaches are recommended for optimizing reaction conditions in scale-up studies?

  • Methodological Answer : Apply response surface methodology (RSM) to model nonlinear relationships between variables (e.g., temperature, pressure) and outputs (yield, particle size). Central composite designs (CCD) are effective for identifying optimal conditions with minimal experimental runs. For example, a 3-level CCD can optimize catalyst loading (0.5–2.0 mol%) and reaction time (6–18 hours) .

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